Methyl 3-amino-5-bromo-2-chlorobenzoate
Overview
Description
“Methyl 3-amino-5-bromo-2-chlorobenzoate” is a chemical compound with the molecular formula C8H7BrClNO2 . It is a derivative of benzoic acid, which has been substituted with a bromine atom, a chlorine atom, and an amino group .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-bromo-2-chlorobenzoate” consists of a benzoate core, which is a benzene ring attached to a carboxylate group. This core is substituted at the 3rd position by an amino group, at the 5th position by a bromine atom, and at the 2nd position by a chlorine atom .Scientific Research Applications
Branched Chain Aldehydes in Foods
- Flavor Compounds Production : Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play crucial roles in the flavor profiles of many food products. These compounds are produced and degraded from amino acids through metabolic conversions influenced by microbial and food composition. Understanding these pathways is vital for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).
Chlorogenic Acid (CGA) in Pharmacology
- Biological and Pharmacological Effects : CGA is known for its diverse practical, biological, and pharmacological effects, including antioxidant activity, anti-inflammatory, and neuroprotective effects. It's found naturally in green coffee extracts and tea, with studies suggesting its potential in treating disorders like cardiovascular disease and diabetes (Naveed et al., 2018).
Neurotransmitter Synthesis Study
- Brain Serotonergic System : Research on α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, suggests its usefulness in studying brain serotonin synthesis rates. This emphasizes the importance of metabolic pathways in neurotransmitter production and potential implications for neuropsychiatric disorder treatments (Diksic & Young, 2001).
Environmental Impact of Methyl Halides
- Methyl Halide-Degrading Bacteria : A review on methyl halide-degrading bacteria highlights their role in mitigating ozone depletion caused by methyl chloride and bromide emissions. Understanding the genetics and biochemistry of these bacteria can help develop strategies for reducing environmental impact (McDonald et al., 2002).
properties
IUPAC Name |
methyl 3-amino-5-bromo-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZVULGWXAYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-2-chlorobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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